Dichlorotungsten;ethanol
Overview
Description
Dichlorotungsten;ethanol is a chemical compound that consists of tungsten, chlorine, and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorotungsten;ethanol can be synthesized through the reaction of tungsten hexachloride with ethanol. The reaction typically occurs under controlled conditions, where tungsten hexachloride is dissolved in ethanol, and the mixture is heated to facilitate the reaction. The resulting product is this compound, which can be isolated and purified through various techniques such as crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using tungsten hexachloride and ethanol. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as solvent extraction and purification to achieve the desired quality of this compound.
Chemical Reactions Analysis
Types of Reactions
Dichlorotungsten;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: this compound can be reduced to lower oxidation state tungsten compounds.
Substitution: The chlorine atoms in this compound can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides. Substitution reactions can result in various tungsten complexes with different ligands.
Scientific Research Applications
Dichlorotungsten;ethanol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging or therapeutic agents.
Industry: this compound is used in the production of advanced materials and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tungsten hexachloride: A precursor used in the synthesis of dichlorotungsten;ethanol.
Tungsten oxides: Products of the oxidation of this compound.
Tungsten hydrides: Products of the reduction of this compound.
Uniqueness
This compound is unique due to its specific combination of tungsten, chlorine, and ethanol, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
dichlorotungsten;ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDCOTYKQNGVLX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.Cl[W]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O3W | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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